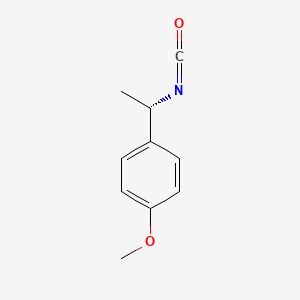

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center. The compound is notable for its applications in various chemical reactions and its utility in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These methods are designed to minimize the risks associated with handling phosgene while maintaining high yields of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of ureas and carbamates.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of polyurethanes and other polymers.

Mecanismo De Acción

The mechanism by which (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity underlies its utility in forming ureas, carbamates, and other derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenyl isocyanate: Similar in structure but lacks the chiral center.

4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in functional groups and reactivity.

Uniqueness

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is unique due to the presence of a chiral center, which imparts specific stereochemical properties. This chiral nature can influence the reactivity and interactions of the compound in various chemical and biological contexts.

Actividad Biológica

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is a chiral isocyanate compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and implications in various fields, particularly in medicinal chemistry.

Structure and Characteristics

This compound features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The presence of the isocyanate functional group allows for diverse applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl ethanol with phosgene or other isocyanate precursors under controlled conditions. The process requires careful handling due to the toxic nature of isocyanates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in assays involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, the compound exhibited IC50 values indicating potent antiproliferative activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast Cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

The mechanism by which this compound exerts its cytotoxic effects appears to involve induction of apoptosis and modulation of key signaling pathways associated with cell proliferation. Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Isocyanates are known to pose respiratory hazards and potential allergenic reactions upon exposure. Therefore, comprehensive toxicological assessments are crucial for evaluating the safety of this compound in clinical settings .

Case Study: Anticancer Activity Evaluation

In a recent study, researchers synthesized a series of substituted phenyl isocyanates, including this compound. The biological evaluation involved MTT assays across multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Comparative Analysis with Related Compounds

Comparative studies between this compound and structurally similar compounds revealed notable differences in biological activity. For example:

| Compound Name | IC50 Value (µM) | Notes |

|---|---|---|

| This compound | 15 | Potent against U-87 |

| (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate | 25 | Less potent; different substitution pattern |

| Phenyl Isocyanate | 35 | Lower activity; lacks chirality |

This table illustrates how slight variations in structure can significantly influence biological activity .

Propiedades

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNKKJUXEYSETC-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.